molecular formula C15H21NO4 B2998782 N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 1351659-63-6

N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2998782
CAS No.: 1351659-63-6
M. Wt: 279.336
InChI Key: BJTQOQWUUOJUQZ-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide (CAS 1351659-63-6) is a chemical compound supplied for research purposes. With a molecular formula of C15H21NO4 and a molecular weight of 279.33 g/mol, this acetamide derivative features a unique structure incorporating a 4-hydroxyoxane (tetrahydropyran) ring and a 2-methylphenoxy moiety . This specific molecular architecture, which includes a polar hydroxymethyl group on the oxane ring, may be of significant interest in medicinal chemistry for the design and development of novel pharmacologically active agents. While the specific biological profile of this compound is a subject of ongoing investigation, its structural features are analogous to those found in other acetamide-based compounds studied for their potential as analgesics and antipyretics . Researchers are exploring its potential as a key intermediate in organic synthesis or as a scaffold in the development of enzyme inhibitors, such as chymase inhibitors, given that similar acetamide structures have been investigated in this context . Furthermore, the compound's properties may provide a valuable model system for studying metabolic pathways and non-enzymatic biotransformation under conditions of oxidative stress, an area of research relevant to the toxicology of xenobiotics . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-12-4-2-3-5-13(12)20-10-14(17)16-11-15(18)6-8-19-9-7-15/h2-5,18H,6-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTQOQWUUOJUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 4-hydroxyoxan-4-ylmethylamine with 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxan ring and phenoxyacetamide moiety may facilitate binding to these targets, leading to modulation of their activities. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Analysis

The following table compares N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide with key analogs from the evidence, focusing on substituents, biological activities, and synthetic pathways:

Compound Name / ID (Reference) Core Structure Key Substituents Reported Activities Synthesis Notes
Target Compound Acetamide - 4-hydroxyoxan-4-ylmethyl
- 2-(2-methylphenoxy)
Not reported Likely involves coupling of 2-(2-methylphenoxy)acetic acid with 4-hydroxyoxan-4-ylmethylamine.
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Acetamide - 4-Methoxyphenoxy
- Chromen-3-ylphenyl
Anticancer (chromene moiety) Prepared via nucleophilic substitution; chromene introduced via Suzuki coupling.
N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide Acetamide - Isoxazole sulfonamide
- Biphenyloxy
Enzyme inhibition (sulfonamide group) Sulfonamide formation using chlorosulfonic acid; biphenyloxy introduced via SNAr.
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Acetamide - 2,6-Dimethylphenoxy
- Diphenylhexan amino alcohol
Antiviral (peptidomimetic scaffold) Stereoselective synthesis using chiral catalysts; hydroxy group from Sharpless epoxidation.
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide Acetamide - Triazolopyrazine
- 4-Methylbenzyl
Kinase inhibition (triazolopyrazine core) Cyclocondensation for triazole; amide coupling with benzylamine.

Key Findings from Comparisons

Substituent Effects on Bioactivity
  • Phenoxy Groups: 2-Methylphenoxy (target compound) vs. 4-Methoxyphenoxy : Methyl enhances lipophilicity, while methoxy improves solubility. 2,6-Dimethylphenoxy : Steric hindrance may reduce off-target interactions compared to monosubstituted analogs.
  • Heterocyclic Moieties :

    • Isoxazole sulfonamide : Enhances binding to enzymes (e.g., carbonic anhydrase) via sulfonamide’s zinc-coordinating ability.
    • Triazolopyrazine : Offers kinase inhibition through ATP-binding pocket interactions.

Critical Analysis of Contradictions and Limitations

  • Contradictions: Phenoxy Substitution: reports higher activity for 5-fluoroindolin-3-ylidene acetamides (e.g., compound 46: pIC₅₀ = 5.797) compared to methyl-substituted analogs (compound 48: pIC₅₀ = 5.408) , suggesting methyl may reduce potency in some contexts.
  • Limitations: No direct data on the target compound’s pharmacokinetics or toxicity. Limited evidence on hydroxyoxane’s metabolic stability compared to other hydrophilic groups (e.g., chromene’s glucuronidation ).

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide is a compound with significant potential in various biological applications due to its unique structural features. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3C_{16}H_{19}NO_3, with a molecular weight of approximately 333.34 g/mol. The compound features a hydroxyl group and a phenoxy group, contributing to its reactivity and biological properties.

Structural Representation

  • SMILES Notation : CC1=CC=C(C=C1)OCC(=O)N(C2=CC=C(C=C2)C)C
  • InChI Key : AZSNMRSAGSSBNP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxan group through cyclization.
  • Introduction of the phenoxy substituent via electrophilic aromatic substitution.
  • Acetamide formation through reaction with acetic anhydride or acetyl chloride.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Research indicates that compounds similar to this compound may exert their biological effects through:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that related acetamides exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Effects : In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases .
  • Neuroprotective Properties : Research has suggested that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeRelated FindingsReference
AnticancerSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryReduction in cytokine levels in macrophages
NeuroprotectiveProtection against oxidative stress-induced apoptosis

Table 2: Synthesis Overview

StepDescriptionTechniques Used
Step 1Cyclization to form oxan groupOrganic synthesis
Step 2Electrophilic substitution for phenoxy attachmentNMR, HPLC
Step 3Formation of acetamideMS

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